REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([NH:8]C(OC(C)(C)C)=O)[N:5]=[C:4]([C:16]([O:18][CH3:19])=[O:17])[CH:3]=1.FC(F)(F)C(O)=O>C(Cl)(Cl)Cl>[NH2:8][C:6]1[N:5]=[C:4]([C:16]([O:18][CH3:19])=[O:17])[CH:3]=[C:2]([Br:1])[CH:7]=1
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Name
|
|
Quantity
|
7.23 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC(=C1)NC(=O)OC(C)(C)C)C(=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
After concentrating the reaction mixture
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Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (eluent: chloroform to chloroform/methanol=20/1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |